![molecular formula C15H11NO3 B1268039 N-Benzylisatoic anhydride CAS No. 35710-05-5](/img/structure/B1268039.png)
N-Benzylisatoic anhydride
Overview
Description
N-Benzylisatoic anhydride is a chemical compound with the molecular formula C15H11NO3 and a molecular weight of 253.25 . It is widely used in various fields of research and industry.
Synthesis Analysis
The synthesis of N-Benzylisatoic anhydride can be achieved through the reaction of isatoic anhydride and benzyl bromide in the presence of potassium carbonate in DMSO at room temperature . This reaction yields N-Benzylisatoic anhydride, which under hydrolysis yields 2-(N-Benzyl) amino benzoic acid .Molecular Structure Analysis
The molecular structure of N-Benzylisatoic anhydride consists of a benzene ring attached to an isatoic anhydride group . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
N-Benzylisatoic anhydride is known to produce byproducts when reacted with sodium hydride base . The yield of one of the byproducts was found to be greater than that of the desired product .Physical And Chemical Properties Analysis
N-Benzylisatoic anhydride has a molecular weight of 253.25 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Pharmaceutical Synthesis
N-Benzylisatoic anhydride is utilized in the synthesis of pharmaceutical compounds. Its reactivity allows for the creation of various derivatives that exhibit antibacterial activity. This compound serves as a precursor in the synthesis of N-benzyl isatoic anhydride and 2-(N-benzyl) amino benzoic acid, which have been studied for their potential antibacterial properties .
Oxidative Stress Research
In the study of oxidative stress—a condition implicated in the pathogenesis of several diseases—N-Benzylisatoic anhydride derivatives can be used to investigate the inhibition potentials of bioactive compounds. Through in vitro and in silico studies, researchers can assess the antioxidant activities of these derivatives .
Nucleoside Modification
N-Benzylisatoic anhydride derivatives can be applied in the acetylation of nucleosides, which is a key step in the modification of these molecules for therapeutic use. The acetylation process is crucial for the development of nucleoside drugs, which have gained prominence in treatments for various conditions, including viral infections .
Biopharma Production
In the biopharmaceutical industry, N-Benzylisatoic anhydride is used in the synthesis of bioactive molecules. Its role in the production of pharmaceuticals is critical, as it can influence the solubility and pharmacokinetics of drugs, thereby optimizing their therapeutic efficacy .
Mechanism of Action
Mode of Action
N-Benzylisatoic anhydride, like other anhydrides, undergoes nucleophilic attack on the carbonyl group, followed by the removal of a leaving group . This is a general mechanism for anhydrides, and it’s likely that N-Benzylisatoic anhydride follows a similar pathway.
Biochemical Pathways
It’s known that isatoic anhydride derivatives are used as building blocks for the synthesis of various nitrogen-containing heterocyclic structures
Safety and Hazards
properties
IUPAC Name |
1-benzyl-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)16(15(18)19-14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNZVRHSHRYPDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957121 | |
Record name | 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylisatoic anhydride | |
CAS RN |
35710-05-5 | |
Record name | 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35710-05-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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